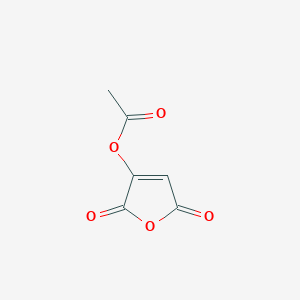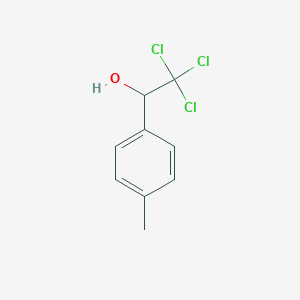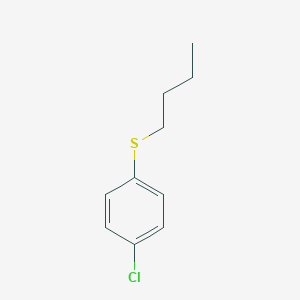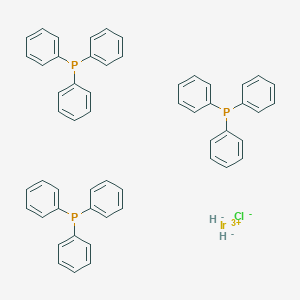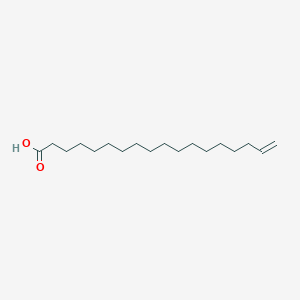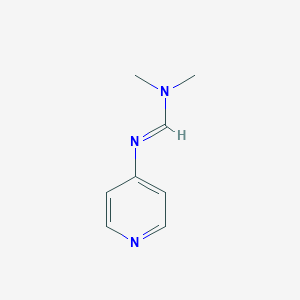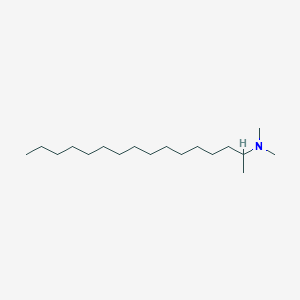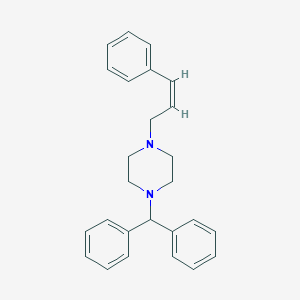
Cinnarizine
Overview
Description
Cinnarizine Description and Case Studies
This compound is a medication primarily used for the treatment of vertigo and circulatory disorders. It is a piperazine derivative with calcium antagonist and anticonvulsant properties. This compound has been implicated in the aggravation or induction of parkinsonism in elderly patients, which may be due to its effects on mitochondrial respiration and the activities of the individual respiratory chain complexes . It has also been found to inhibit the MgATP-dependent generation of a transmembrane proton electrochemical gradient, which may contribute to drug-induced parkinsonism . In the context of chronic asthma, this compound has shown an anti-asthmatic effect, potentially offering a protective effect when taken systemically .
Synthesis Analysis
The synthesis of this compound and related antihistamines such as cyclizine and buclizine from bulk alcohols has been developed into a four-step continuous process. This process involves the use of HCl to synthesize intermediate chlorides with excellent yields and short reaction times. The continuous-flow multistep synthesis allows for inline separation and collection of pure products, which can then be used immediately in subsequent steps .
Molecular Structure Analysis
This compound's molecular interactions during drug precipitation from lipid-based formulations have been studied. It was found that molecular interactions between this compound and lipolysis products affect the morphology of precipitated drug formed during in vitro lipolysis. Techniques such as X-ray powder diffraction, solid-state nuclear magnetic resonance, and differential scanning calorimetry suggest interactions between fatty acids and this compound, favoring amorphous precipitation .
Chemical Reactions Analysis
This compound has been shown to inhibit lipid peroxidation in various biological systems, including intact red cells. This antioxidant activity may contribute to some of the therapeutic effects of the drug. The inhibition of lipid peroxidation by this compound is significant, as it can inhibit copper-induced red-cell lipid peroxidation by 85% at concentrations as low as 5 microM .
Physical and Chemical Properties Analysis
The bioavailability of this compound, a poorly soluble drug, can be enhanced by reducing its particle size to the nanoscale. Nanosuspensions of this compound have been created using precipitation-ultrasonication, stabilized by Poly vinyl alcohol (PVA). These nanosuspensions exhibit significantly higher dissolution rates compared to pure this compound, and in vivo studies in rats have shown that the Cmax and AUC values of the nanosuspension are approximately 2.8-fold and 2.7-fold greater than that of the reference preparation, respectively . Additionally, this compound can precipitate in an amorphous-salt form during in vitro digestion of lipid-based formulations, which is linked to an ionic interaction between the drug and fatty acid molecules produced upon lipid digestion .
Electrochemical Analysis
The electrochemical behavior of this compound has been explored using voltammetric methods. At a multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrode, this compound shows an irreversible oxidation peak, which can be exploited for sensitive detection of the drug. Differential-pulse voltammetry has been used to determine this compound in pharmaceutical samples and urine, with a detection limit of 2.58x10(-9) M .
Scientific Research Applications
1. Vascular and Blood Flow Effects
Cinnarizine has been extensively studied for its effects on blood flow and vascular conditions. It has demonstrated significant efficacy in improving blood flow, particularly in patients with peripheral obliterative arterial diseases (POAD). Research suggests that this compound improves exercise tolerance in individuals with peripheral obliterative disease and enhances blood flow in both healthy subjects and patients with vascular disease. Notably, it has been shown to reduce whole-blood viscosity in patients with POAD, which may be attributed to an increase in red blood cell deformability (De Crée et al., 1979); (Di Perri et al., 1979).
2. Therapeutic Applications in Vestibular Disorders
This compound has been identified as an effective treatment for conditions related to the inner ear and vestibular disorders, such as vertigo. Its efficacy in reducing the reaction to labyrinthine stimulation in both normal subjects and patients with vertigo has been documented. This suggests its potential as a therapeutic agent for managing vestibular disorders and related symptoms (Philipszoon, 1962); (Daly & Cohen, 1965).
3. Potential in Psychiatric Disorders
This compound has been explored for its potential antipsychotic properties in animal models of psychosis. Studies indicate that this compound could effectively counteract hyperlocomotion induced by pharmacological models of psychosis. Its mechanism of action, which involves moderate antagonistic properties at dopamine D2 receptors, aligns with that of many antipsychotic drugs, suggesting its potential application in this field (Dall’igna et al., 2005).
4. Application in Asthma Treatment
Research has indicated the potential use of this compound in treating chronic asthma. Its mechanism, involving inhibition of calcium ion transport across smooth muscle cell membranes, might contribute to its anti-asthmatic effect. A study demonstrated significant improvement in peak flow rate in patients with chronic asthma treated with this compound, suggesting its potential as a new family of anti-asthmatic drugs (Emanuel et al., 1979).
Mechanism of Action
Target of Action
Cinnarizine is a specific calcium channel blocker that primarily works on the central vestibular system . It interferes with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .
Mode of Action
This compound inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade reduces the influx of calcium ions into the cell, which is necessary for muscle contraction. By preventing this influx, this compound causes the muscle cells to relax .
Biochemical Pathways
This compound affects the calcium ion transport pathway. By blocking the L-type and T-type voltage-gated calcium channels, it inhibits the contractions of vascular smooth muscle cells . This action can lead to vasodilation, particularly in the brain, which may enhance the brain’s oxygen supply . It also interferes with the aldose reductase enzyme activity, which is part of the polyol pathway .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract, albeit relatively slowly . It has a low bioavailability and is extensively metabolized, primarily by the CYP2D6 isoenzyme . The elimination half-life of this compound is about 3-4 hours , and it is excreted via feces (approximately 67%) and urine (approximately 33%) as metabolites .
Result of Action
The primary result of this compound’s action is the relief of symptoms associated with labyrinthine disorders, including vertigo, tinnitus, nystagmus, nausea, and vomiting . It also has a beneficial effect in the chronic treatment of the vertigo and tinnitus associated with Ménière’s disease . Furthermore, this compound has been found to inhibit melanogenesis in mouse B16 melanoma cells .
Action Environment
Environmental factors such as temperature and pH can influence the stability and efficacy of this compound . Additionally, the drug’s action can be affected by the patient’s physiological state, such as the presence of certain diseases or conditions, and the use of other medications .
properties
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16699-20-0, 298-57-7 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cinnarizine exert its anti-vertigo and anti-motion sickness effects?
A: this compound primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vestibular hair cells in the inner ear []. This inhibition reduces the excitability of these cells, which are responsible for sensing head movements and contributing to balance and spatial orientation. By stabilizing the vestibular system, this compound alleviates symptoms of vertigo and motion sickness.
Q2: Does this compound interact with histamine receptors?
A: Yes, this compound also exhibits antihistaminic properties by blocking histamine H1 receptors [, ]. This action contributes to its effectiveness against allergic conditions and may play a role in its anti-vertigo effects.
Q3: What is the role of calcium antagonism in this compound's therapeutic effects?
A: [, ] this compound's calcium channel blocking activity is central to many of its therapeutic effects. It inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow, particularly in the cerebral circulation. This action is beneficial in conditions like cerebral arteriosclerosis and migraine. Additionally, calcium antagonism in other tissues like the tracheal smooth muscle contributes to its anti-allergic effects by inhibiting contractions triggered by histamine and leukotrienes [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H28N2 and its molecular weight is 368.52 g/mol.
Q5: Are there any spectroscopic techniques used to characterize this compound?
A: Yes, several spectroscopic methods are employed for this compound characterization. UV spectrophotometry is widely used for both qualitative and quantitative analysis of this compound in pharmaceutical formulations and biological samples [, , , ]. Proton nuclear magnetic resonance (1H-NMR) spectroscopy is utilized to confirm the formation of inclusion complexes with beta-cyclodextrin, which enhance its solubility [].
Q6: What is known about the stability of this compound?
A: this compound is known to be susceptible to degradation by light and heat []. To enhance its stability, various formulation strategies are employed, including the use of beta-cyclodextrin inclusion complexes [], solid dispersions with polymers like polyethylene glycol and polyvinyl pyrrolidone [], and encapsulation in nanocapsules using poly-D, L-lactide-co-glycolide (PLGA) [].
Q7: How is this compound absorbed and distributed in the body?
A: this compound is well-absorbed after oral administration, but its bioavailability is relatively low due to extensive first-pass metabolism [, ]. It is highly lipophilic and distributes widely into tissues, including the brain, lungs, and liver [, ]. The use of lipid-based formulations, like oleic acid solutions, has been shown to enhance its oral bioavailability in beagle dogs [].
Q8: What is the primary route of this compound elimination?
A: this compound is primarily metabolized in the liver and excreted in the bile and urine [].
Q9: Are there any specific analytical methods for quantifying this compound in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV and fluorometric detection, has been widely employed for quantifying this compound in plasma and tissues [, , ]. Recently, a more rapid and environmentally friendly method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has also been developed for this compound analysis in rat plasma [].
Q10: What are the common side effects associated with this compound?
A: [, ] While generally well-tolerated, this compound can cause drowsiness, dry mouth, and weight gain as common side effects. These effects are primarily attributed to its antihistaminic and calcium channel blocking properties.
Q11: What strategies are employed to enhance the solubility and bioavailability of this compound?
A: [, , , ] Several approaches are investigated to improve this compound's pharmaceutical properties. These include:
- Solid dispersions: Formulating this compound as solid dispersions with polymers like polyethylene glycol (PEG) and polyvinyl pyrrolidone (PVP) enhances its dissolution rate and, consequently, its bioavailability [].
- Inclusion complexes: Forming inclusion complexes with beta-cyclodextrin improves the aqueous solubility of this compound [].
- Lipid-based formulations: Dissolving this compound in lipids like oleic acid increases its dissolution rate and absorption in the gastrointestinal tract, as demonstrated in beagle dogs [].
- Nanoencapsulation: Encapsulating this compound in biodegradable polymers like PLGA provides a controlled release profile and enhances its delivery to target tissues [].
Q12: What are some promising areas for future research on this compound?
A12: Despite its established use for several conditions, this compound continues to be an intriguing molecule for further research. Some promising areas include:
- Investigating its potential as an atypical antipsychotic: [] this compound's D2 receptor antagonism and promising preclinical data in animal models of psychosis warrant further investigation in clinical trials for potential antipsychotic applications.
- Exploring its role in neuroprotection: [, ] Given its calcium channel blocking and antioxidant properties, further studies on this compound's potential neuroprotective effects in conditions like stroke and Alzheimer's disease are warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




